
N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
Vue d'ensemble
Description
“N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide” is a complex organic compound that contains several functional groups, including an amide, a thiazole, and a methoxy group. These functional groups suggest that this compound may have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it likely involves several steps, including the formation of the thiazole ring, the introduction of the amide group, and the attachment of the methoxy group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, an amide group, and a methoxy group. The thiazole ring is a five-membered ring containing a nitrogen atom and a sulfur atom . The amide group consists of a carbonyl group (C=O) adjacent to a nitrogen atom, and the methoxy group is an oxygen atom bonded to a methyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might be involved in hydrolysis reactions, while the thiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in water, while the presence of the nonpolar methoxy group might increase its solubility in organic solvents .Applications De Recherche Scientifique
Antimicrobial Applications
This compound has been found to have significant antimicrobial properties . Specifically, it has shown excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus, as well as vancomycin-resistant E. faecium . This makes it a potential candidate for the development of new antimicrobial drugs, particularly for treating infections caused by these resistant strains.
Anti-Diabetic Applications
The compound has been evaluated for its anti-diabetic potential via the in vitro inhibition of α-glucosidase enzyme . The in silico study of these molecules was also coherent with their enzyme inhibition data . This suggests that it could be further explored as a potential anti-diabetic agent.
Anti-Cancer Applications
The compound has been used as a raw material in the synthesis of anticancer agents . This suggests that it could play a role in the development of new treatments for cancer.
Anti-Inflammatory Applications
Thiazole derivatives, such as this compound, have been reported to possess anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Anti-Fungal Applications
The compound has shown broad-spectrum antifungal activity against drug-resistant Candida strains . This suggests that it could be used in the development of new antifungal drugs.
Neurotransmitter Synthesis
Thiazole derivatives are involved in the synthesis of neurotransmitters, such as acetylcholine . This suggests potential applications in the treatment of neurological disorders.
Anti-Arrhythmic Applications
Thiazole derivatives have been reported to possess anti-arrhythmic properties . This suggests potential applications in the treatment of heart rhythm disorders.
Anti-Anxiety Applications
Thiazole derivatives have been reported to possess anti-anxiety properties . This suggests potential applications in the treatment of anxiety disorders.
Mécanisme D'action
Target of Action
The primary targets of this compound are multidrug-resistant Gram-positive pathogens . These pathogens have developed resistance to last-line antimicrobials, posing a significant healthcare challenge worldwide .
Biochemical Pathways
The compound affects the biochemical pathways of the targeted pathogens, disrupting their normal functions and leading to their death
Result of Action
The compound has demonstrated excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus , as well as vancomycin-resistant E. faecium . It has also shown broad-spectrum antifungal activity against drug-resistant Candida strains .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[2-(2,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-13-4-5-14(2)18(10-13)23-19(25)11-16-12-28-21(22-16)24-20(26)15-6-8-17(27-3)9-7-15/h4-10,12H,11H2,1-3H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPJEGLTMKTNFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



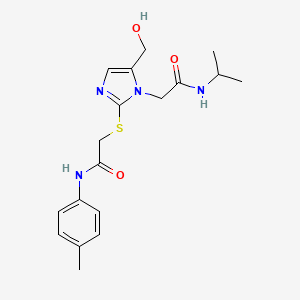
![2-[2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B3303969.png)
![2-[2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B3303973.png)
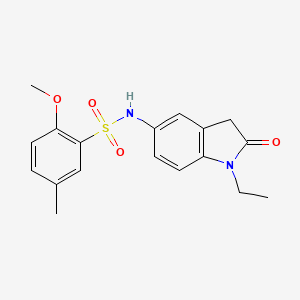
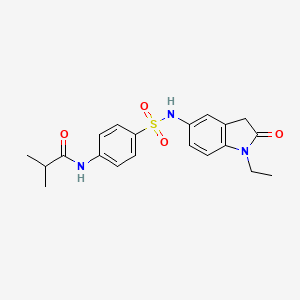
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-mesitylacetamide](/img/structure/B3303995.png)
![N-(2,5-dimethoxyphenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3304000.png)
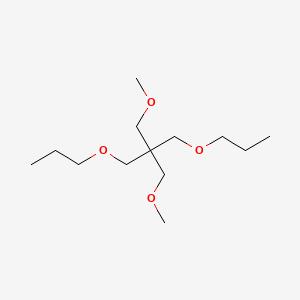

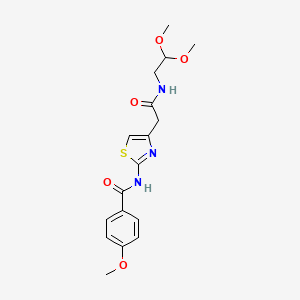

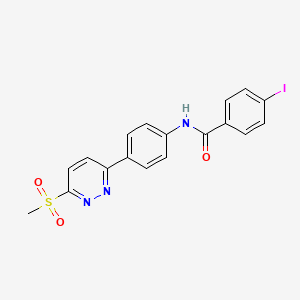

![N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B3304060.png)